麦芽四糖

描述

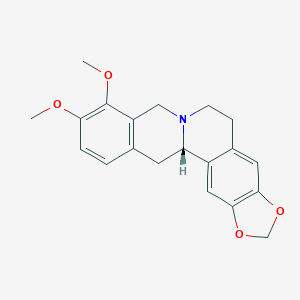

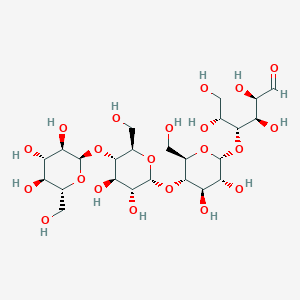

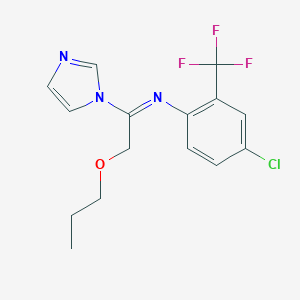

Maltotetraose, also known as Amylotetraose, is a tetrasaccharide composed of glucose molecules linked by α-1,4 glycosidic bonds . It is commonly found in B. stearothermophilus and has been shown to increase the α-amylase synthesis rate in B. stearothermophilus .

Synthesis Analysis

Maltotetraose is primarily derived from the hydrolysis of starch or maltodextrin . Traditional methods for its production encompass acid hydrolysis, enzyme hydrolysis, and acid-enzyme combinations, with enzyme hydrolysis being the predominant approach .

Molecular Structure Analysis

The molecular structure of Maltotetraose consists of four glucose units linked by α-1,4 glycosidic bonds . The chemical formula of Maltotetraose is C24H42O21, and its average molecular weight is 666.579 .

Chemical Reactions Analysis

Maltotetraose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds .

Physical And Chemical Properties Analysis

Maltotetraose has a molecular weight of 666.58 . It is highly soluble in water and has a sweetness of one-fifth that of sucrose . It demonstrates superior moisture retention capability, produces much fewer Maillard reaction products in comparison to glucose or maltose, and exhibits high resistance to the retrogradation of starchy foods .

科学研究应用

Food Processing

Maltotetraose demonstrates remarkable versatility in food processing . It enhances dough rheology and baking quality , and it has superior moisture retention capability . It produces much less Maillard reaction products in comparison to glucose or maltose, and exhibits high resistance to the retrogradation of starchy foods . Because of these beneficial properties, maltotetraose has been used to improve the quality of numerous food products, including ice cream, chocolate, beverage, and bread .

Medical Applications

Maltotetraose exhibits specific physiological functions, suggesting promising applications in the medical sector . It can inhibit the early stages of atherosclerosis and suppress the growth of certain pathogenic bacteria . It also inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .

Chemical Industry

Maltotetraose holds significant promise in the chemical industry . It is highly soluble in water and has a sweetness of one-fifth that of sucrose .

Energy Supply

Maltotetraose offers various benefits such as sustaining continuous energy supply to the human body .

Biochemical Research

Maltotetraose can be used as a substrate for the enzyme-coupled determination of amylase activity in biological fluids . This finds application in metabolomics and biochemical research .

Industrial Production

Maltotetraose is industrially produced through the hydrolysis of amylaceous polysaccharides catalyzed by maltotetraose amylase . A novel and efficient bio-physical method was developed to produce high-purity maltotetraose . This method underwent meticulous design and optimization, ensuring a production process that is environmentally friendly, safe, and efficient .

作用机制

Maltotetraose, also known as Amylotetraose or alpha-maltotetraose, is a linear maltooligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds . It demonstrates remarkable versatility in food processing and exhibits specific physiological functions .

Target of Action

Maltotetraose’s primary targets are the enzymes Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes play a crucial role in the hydrolysis of amylaceous polysaccharides into maltooligosaccharides.

Mode of Action

Maltotetraose interacts with its target enzymes, catalyzing the hydrolysis of amylaceous polysaccharides into maltooligosaccharides, with maltotetraose being the main product . This interaction results in changes in the structure of the polysaccharides, breaking them down into simpler sugars.

Biochemical Pathways

The primary biochemical pathway affected by maltotetraose is the hydrolysis of amylaceous polysaccharides. This process is catalyzed by maltotetraose amylase, resulting in the production of maltooligosaccharides . The downstream effects include the production of simpler sugars that can be used in various metabolic processes.

Pharmacokinetics

It is known that maltotetraose is highly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of maltotetraose’s action include the breakdown of complex carbohydrates into simpler sugars. This can provide a continuous energy supply to the human body . Furthermore, maltotetraose can suppress the growth of several putrefactive bacteria while enhancing the intestinal environment .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of maltotetraose. For instance, the enzyme that interacts with maltotetraose, Pp-Mta∆CBM, has been found to have maximum activity at 55 ℃ and pH 7.0 . Therefore, these conditions could potentially enhance the efficacy of maltotetraose.

安全和危害

Maltotetraose is considered safe for R&D use only. It is not intended for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

The escalating market demand for high-purity Maltotetraose underscores the need for more refined purification processes . Innovative and efficient production technology for oligosaccharides synthesis holds paramount importance . Genetic engineering and reaction optimization can enhance the production of oligosaccharides .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-ZLBHSGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellotetraose | |

CAS RN |

34612-38-9 | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

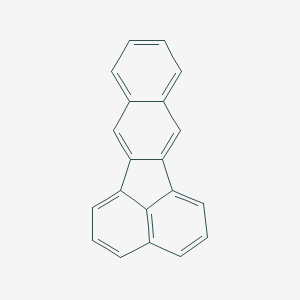

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)